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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)acetaldehyde

Cat. No.: B1600461

Introduction

2-(2-Chlorophenyl)acetaldehyde is a halogenated aromatic aldehyde of significant interest in
synthetic organic chemistry. Its bifunctional nature, comprising a reactive aldehyde group and a
substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide range of
more complex molecules, including pharmaceuticals and other biologically active compounds.
The precise structural elucidation and confirmation of purity of 2-(2-
Chlorophenyl)acetaldehyde are paramount for its application in multi-step syntheses, where
undesired side-reactions or the presence of impurities can compromise reaction yields and
downstream product integrity.

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-(2-Chlorophenyl)acetaldehyde, including Proton Nuclear Magnetic Resonance (*H
NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS). While experimental spectra for this specific compound are not readily
available in public databases, this guide presents predicted data based on established
spectroscopic principles and computational models. The subsequent analysis offers field-
proven insights into the interpretation of these spectra, explaining the causal relationships
between the molecular structure and the anticipated spectroscopic signals. This document is
intended to serve as a valuable resource for researchers, scientists, and drug development
professionals in predicting, identifying, and characterizing this important synthetic intermediate.

Molecular Structure and Properties
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IUPAC Name: 2-(2-chlorophenyl)acetaldehyde[1]

CAS Number: 4251-63-2[2][3]

Molecular Formula: CsH7CIO[1]

Molecular Weight: 154.59 g/mol [1]

Figure 1. Chemical Structure of 2-(2-Chlorophenyl)acetaldehyde

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(2-
Chlorophenyl)acetaldehyde. These predictions are derived from computational models and
an analysis of spectroscopic data for structurally similar compounds.

Table 1: Predicted 'H NMR Data
Chemical Shift (5, Lo . .
Multiplicity Integration Assignment
ppm)
) Aldehydic proton (-
~9.8 Triplet (t) 1H
CHO)
] Aromatic protons
~7.4-7.5 Multiplet (m) 2H
(ortho to -CH2CHO)
Aromatic protons
~7.2-7.3 Multiplet (m) 2H (meta & parato -
CH2CHO)
Methylene protons (-
~3.9 Doublet (d) 2H

CHz2)
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Table 2: Predicted **C NMR Data

Chemical Shift (6, ppm) Assignment

~199 Aldehydic carbon (-CHO)
~134 Aromatic carbon (C-CI)

~132 Aromatic carbon (C-CH2CHO)
~131 Aromatic carbon (CH)

~129 Aromatic carbon (CH)

~127 Aromatic carbon (CH)

~125 Aromatic carbon (CH)

~48 Methylene carbon (-CHz)

ble 3: licted IR Al : I

Wavenumber (cm—?) Intensity Assignment
~3050-3100 Medium Aromatic C-H stretch
) Aldehydic C-H stretch (Fermi

~2820 & ~2720 Medium

doublet)
~1725 Strong C=0 stretch (aldehyde)
~1570 & ~1475 Medium-Strong Aromatic C=C stretch
~1050 Strong C-Cl stretch

Ortho-disubstituted benzene
~750 Strong

C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Fragmentation
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miz Interpretation

154/156 [M]*, Molecular ion peak (isotopic pattern for Cl)
125/127 [M-CHOJ]*, Loss of the formyl radical

91 [C7H7]*, Tropylium ion

77 [CeHs]*, Phenyl cation

Spectroscopic Analysis and Interpretation
'H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules
by providing information about the chemical environment, connectivity, and number of different
types of protons.

Aldehydic Proton (~9.8 ppm): The most downfield signal is expected for the aldehydic proton
due to the strong deshielding effect of the electronegative oxygen atom and the magnetic
anisotropy of the carbonyl group. It is predicted to appear as a triplet due to coupling with the
adjacent methylene protons.

Aromatic Protons (~7.2-7.5 ppm): The four protons on the benzene ring will appear in the
aromatic region. Due to the ortho-substitution pattern, they will exhibit complex splitting
patterns (multiplets) as they couple with each other. The protons ortho to the electron-
withdrawing chloro group will be shifted further downfield compared to the others.

Methylene Protons (~3.9 ppm): The methylene protons are adjacent to both the aromatic ring
and the aldehyde group, placing them in a deshielded environment. They are expected to
appear as a doublet due to coupling with the single aldehydic proton.

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the different carbon environments in the
molecule.

e Carbonyl Carbon (~199 ppm): The aldehydic carbonyl carbon is highly deshielded and will
appear at a very low field.
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e Aromatic Carbons (~125-134 ppm): The six aromatic carbons will give rise to distinct signals.
The carbon atom directly bonded to the chlorine atom (C-Cl) and the carbon atom bonded to
the acetaldehyde group (C-CH2CHO) will be readily identifiable. The remaining four aromatic
CH carbons will have chemical shifts influenced by the electronic effects of the substituents.

o Methylene Carbon (~48 ppm): The methylene carbon, situated between the aromatic ring
and the carbonyl group, will appear at a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which causes molecular vibrations.

e Aldehydic C-H Stretch (~2820 & ~2720 cm~1): A key diagnostic feature for aldehydes is the
presence of two medium-intensity bands corresponding to the C-H stretching vibration of the
aldehyde group. This "Fermi doublet" is a reliable indicator of an aldehyde.

e Carbonyl (C=0) Stretch (~1725 cm~1): A strong, sharp absorption band in this region is
characteristic of the C=0 stretching vibration of the aldehyde.

e Aromatic C=C and C-H Stretches (~1475-1570 cm~* and ~3050-3100 cm~1): These
absorptions confirm the presence of the benzene ring.

e C-CI Stretch (~1050 cm~1): A strong band in this region is indicative of the carbon-chlorine
bond.

e Ortho-disubstituted Benzene C-H Bend (~750 cm~1): A strong out-of-plane bending vibration
in this region is characteristic of a 1,2-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization.

e Molecular lon Peak (m/z 154/156): The presence of chlorine, which has two common
isotopes (3°Cl and 37Cl in an approximate 3:1 ratio), will result in a characteristic M+ and M+2
molecular ion peak pattern, with the M+2 peak having about one-third the intensity of the M+
peak. This is a definitive indicator of a monochlorinated compound.
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e Loss of the Formyl Radical ([M-CHO]*, m/z 125/127): A common fragmentation pathway for
aldehydes is the loss of the formyl radical (CHO), which would result in a fragment with an
m/z of 125 (for 3>Cl) and 127 (for 3’Cl).

e Tropylium lon ([C7H7]*, m/z 91): The formation of the stable tropylium ion is a very common
fragmentation pathway for compounds containing a benzyl group.

e Phenyl Cation ([CeHs]*, m/z 77): Further fragmentation can lead to the formation of the
phenyl cation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-(2-
Chlorophenyl)acetaldehyde. These should be adapted based on the specific instrumentation
and laboratory safety procedures.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer
(e.g., 300 MHz or higher).

o Data Acquisition:
o For 'H NMR, acquire the spectrum using a standard pulse sequence.

o For 13C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon
signals.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shifts using the
residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:
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o Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr).

o ATR: Alternatively, and more commonly, use an Attenuated Total Reflectance (ATR)
accessory, which requires placing a small drop of the liquid sample directly on the ATR
crystal.

¢ Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Data Acquisition: Acquire the spectrum over the range of 4000-400 cm™1.

o Data Processing: The instrument software will automatically process the interferogram to
produce the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.

lonization: Use Electron lonization (El) at 70 eV to induce fragmentation.

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole or time-of-
flight (TOF) mass analyzer.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.

Visualization of Key Concepts
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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the *H NMR, 13C
NMR, IR, and MS spectra of 2-(2-Chlorophenyl)acetaldehyde. By understanding the
expected spectroscopic signatures, researchers can more confidently identify and assess the
purity of this important synthetic intermediate. The provided generalized experimental protocols
serve as a starting point for the empirical acquisition of this data. The generation and
subsequent publication of experimental spectroscopic data for 2-(2-
Chlorophenyl)acetaldehyde would be a valuable contribution to the scientific community,
further enabling its use in chemical research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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